Equilibrative Nucleoside Transporter 1 (ENT1) Binding Affinity: Differentiation from Structurally Similar Analogues
In a competitive binding flow cytometric assay using human K562 chronic myeloid leukemia cells, the target compound demonstrated binding to human equilibrative nucleoside transporter 1 (ENT1) with an affinity Ki of approximately 250–300 nM [1][2]. This binding profile distinguishes the compound from the simpler analogue 2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine, which has been investigated primarily as a CCR5 antagonist but lacks published ENT1 binding data .
| Evidence Dimension | ENT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 250–300 nM (CHEMBL608481 / CHEMBL608227) |
| Comparator Or Baseline | 2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine: No published ENT1 Ki data available; reported as CCR5 antagonist |
| Quantified Difference | Target compound has demonstrable ENT1 engagement; comparator lacks ENT1 evidence |
| Conditions | Competitive binding flow cytometry, human K562 cells, es-type nucleoside transporter |
Why This Matters
Quantified ENT1 binding at sub-micromolar concentrations provides a measurable biochemical anchor for selecting this compound over close structural analogues lacking this target engagement profile.
- [1] BindingDB. BDBM50370289 (CHEMBL608481): Ki = 250 nM for Equilibrative Nucleoside Transporter 1 (Human). University of Tennessee Health Sciences Center / ChEMBL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370289 (accessed 2026-05-10). View Source
- [2] BindingDB. BDBM50370290 (CHEMBL608227): Ki = 300 nM for Equilibrative Nucleoside Transporter 1 (Human). University of Tennessee Health Sciences Center / ChEMBL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370290 (accessed 2026-05-10). View Source
